molecular formula C13H17F2N3O2 B7114280 3,5-difluoro-N-(2-morpholin-4-ylpropyl)pyridine-4-carboxamide

3,5-difluoro-N-(2-morpholin-4-ylpropyl)pyridine-4-carboxamide

Cat. No.: B7114280
M. Wt: 285.29 g/mol
InChI Key: LQQHPODAAKEQJG-UHFFFAOYSA-N
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Description

3,5-difluoro-N-(2-morpholin-4-ylpropyl)pyridine-4-carboxamide is a synthetic organic compound characterized by the presence of fluorine atoms at the 3rd and 5th positions of the pyridine ring, a morpholine ring attached to a propyl chain, and a carboxamide group at the 4th position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-difluoro-N-(2-morpholin-4-ylpropyl)pyridine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Nucleophilic Substitution:

    Amidation: The formation of the carboxamide group by reacting the pyridine derivative with an appropriate amine.

    Morpholine Introduction: The attachment of the morpholine ring via alkylation reactions.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques such as recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3,5-difluoro-N-(2-morpholin-4-ylpropyl)pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The fluorine atoms in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3,5-difluoro-N-(2-morpholin-4-ylpropyl)pyridine-4-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features and biological activity.

    Materials Science: It is explored for use in the development of advanced materials with specific properties, such as conductivity and stability.

    Biological Research: The compound is used in studies to understand its interactions with biological targets and its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 3,5-difluoro-N-(2-morpholin-4-ylpropyl)pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms and morpholine ring contribute to the compound’s binding affinity and selectivity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    3,5-difluoropyridine-4-carboxamide: Lacks the morpholine ring and propyl chain, resulting in different biological activity.

    N-(2-morpholin-4-ylpropyl)pyridine-4-carboxamide: Does not contain fluorine atoms, affecting its chemical reactivity and interactions.

    3,5-difluoro-N-propylpyridine-4-carboxamide: Similar structure but without the morpholine ring, leading to variations in its applications and properties.

Uniqueness

3,5-difluoro-N-(2-morpholin-4-ylpropyl)pyridine-4-carboxamide is unique due to the combination of fluorine atoms, morpholine ring, and carboxamide group, which confer distinct chemical and biological properties

Properties

IUPAC Name

3,5-difluoro-N-(2-morpholin-4-ylpropyl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F2N3O2/c1-9(18-2-4-20-5-3-18)6-17-13(19)12-10(14)7-16-8-11(12)15/h7-9H,2-6H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQQHPODAAKEQJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=C(C=NC=C1F)F)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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